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Compound Name: Dinotefuran-NHCO-propionic acid

Cat. No.: B12389237 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

relative toxicity of the neonicotinoid insecticide dinotefuran and its principal metabolites, 1-

methyl-3-(tetrahydro-3-furylmethyl) urea (UF) and 1-methyl-3-(tetrahydro-3-furylmethyl)

guanidinium dihydrogen (DN).

This guide provides a detailed comparison of the toxicological profiles of dinotefuran and its

major metabolites, UF and DN. The information presented is collated from a range of scientific

studies and regulatory documents to offer an objective overview supported by experimental

data. This document aims to serve as a valuable resource for professionals engaged in

toxicological research, environmental science, and the development of safer agrochemicals.

Executive Summary
Dinotefuran, a third-generation neonicotinoid insecticide, is widely used for its efficacy against a

broad spectrum of insect pests. Upon entering the environment and biological systems,

dinotefuran is metabolized into several compounds, with UF and DN being the most significant.

While dinotefuran itself exhibits varying degrees of toxicity to different organisms, the

toxicological profiles of its metabolites are of critical interest for a comprehensive risk

assessment.

This guide reveals that while dinotefuran and its metabolites, UF and DN, generally exhibit low

acute toxicity to mammals, their impact on non-target invertebrate species, particularly
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pollinators and soil organisms, warrants careful consideration. Notably, in some species, the

metabolites have been suggested to be as toxic, or in the case of earthworms, even more toxic

than the parent compound. The primary mechanism of action for dinotefuran is the agonistic

activity on nicotinic acetylcholine receptors (nAChRs), leading to neurotoxicity in target insects.

Emerging evidence also points to the induction of oxidative stress as a secondary toxicity

pathway for neonicotinoids.

Data Presentation: Comparative Toxicity Tables
The following tables summarize the available quantitative data on the acute toxicity of

dinotefuran and its metabolites, UF and DN, across various species. It is important to note that

comprehensive comparative data for the metabolites are less abundant than for the parent

compound.

Table 1: Acute Oral and Dermal Toxicity in Mammals

Compound Species Route
LD50
(mg/kg bw)

Toxicity
Category

Reference

Dinotefuran Rat Oral ≥2000 Low [1]

Dinotefuran Mouse Oral ≥2000 Low [1]

Dinotefuran Rat Dermal >2000 Low [1]

Metabolite

UF
Mouse Oral >5000 Very Low [2]

Metabolite

DN
Mouse Oral >5000 Very Low [2]

Table 2: Acute Contact and Oral Toxicity in Honeybees (Apis mellifera)

Compound Route LD50 (µ g/bee ) Toxicity Level Reference

Dinotefuran Contact 0.023 High [3]

Dinotefuran Oral 0.0063 - 0.032 High [4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://us.mitsuichemicals.com/service/product/dinotefuran/index.htm
https://us.mitsuichemicals.com/service/product/dinotefuran/index.htm
https://us.mitsuichemicals.com/service/product/dinotefuran/index.htm
https://www.apvma.gov.au/sites/default/files/publication/18426-18426-prs-dinotefuran.docx
https://www.apvma.gov.au/sites/default/files/publication/18426-18426-prs-dinotefuran.docx
https://www.mdpi.com/2305-6304/13/10/816
https://www.fs.usda.gov/foresthealth/pesticide/pdfs/0521803b_Dinotefuran.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


No specific LD50 values for metabolites UF and DN in honeybees were found in the reviewed

literature, though some sources suggest they have low toxicity to bees.[3][5]

Table 3: Acute Toxicity in Aquatic Organisms

Compound Species
Test
Duration

LC50/EC50
(mg/L)

Toxicity
Level

Reference

Dinotefuran Carp 96 hours >1000
Practically

Non-toxic
[1]

Dinotefuran
Daphnia

magna
48 hours >1000

Practically

Non-toxic
[1]

Dinotefuran Mysid Shrimp - 0.79 Highly Toxic [6]

Dinotefuran
Aquatic

Invertebrates
- 0.1 - 1.0

Moderate to

High
[3]

Specific LC50/EC50 values for metabolites UF and DN in aquatic organisms are not readily

available in the reviewed literature. Some reports suggest they have low toxicity to aquatic

organisms.[3]

Table 4: Acute Toxicity in Soil Organisms

Compound Species Endpoint
Value
(mg/kg)

Toxicity
Level

Reference

Dinotefuran

Earthworm

(Eisenia

fetida)

EC50 5.2
Moderately

Toxic
[3]

Metabolite

UF

Earthworm

(Eisenia

fetida)

- "Supertoxic" High [7][8]

Metabolite

DN

Earthworm

(Eisenia

fetida)

- "Supertoxic" High [7][8]
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"Supertoxic" is a qualitative description from the cited study, highlighting a significant toxicity

concern for these metabolites in earthworms.[7][8] Quantitative EC50 values for direct

comparison were not provided in the reviewed literature.

Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following

standardized experimental protocols, such as those established by the Organisation for

Economic Co-operation and Development (OECD). Below are summaries of the key

methodologies.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose
Procedure)
This test is designed to assess the acute toxic effects of a substance when administered orally.

Test Animals: Typically, healthy young adult rats of a single sex (usually females) are used.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled

temperature, humidity, and a 12-hour light/dark cycle. They have access to standard

laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.

Dose Administration: The test substance is administered as a single oral dose via gavage. A

sighting study is first conducted with a small number of animals to determine the appropriate

starting dose for the main study. In the main study, groups of animals are dosed at one of a

series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for at least 14 days.

Endpoint: The test allows for the determination of the dose at which evident toxicity is

observed and can be used to classify the substance according to its acute oral toxicity.

Acute Dermal Toxicity (OECD Guideline 402)
This method evaluates the potential adverse effects of a substance following a single,

uninterrupted dermal exposure.
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Test Animals: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals

24 hours before the test.

Dose Application: The test substance is applied uniformly over a shaved area of

approximately 10% of the body surface. The treated area is covered with a porous gauze

dressing and non-irritating tape for a 24-hour exposure period.

Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days

after application. Body weight is recorded weekly.

Endpoint: The LD50 value is calculated if sufficient mortality occurs, or the test can be used

as a limit test to determine if the LD50 is above a certain dose level (e.g., 2000 mg/kg).

Fish, Acute Toxicity Test (OECD Guideline 203)
This test is designed to determine the median lethal concentration (LC50) of a substance to

fish.

Test Species: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout

(Oncorhynchus mykiss).

Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-

through system for 96 hours. Water temperature, pH, and dissolved oxygen levels are

monitored and maintained within a narrow range.

Dose Levels: A range of concentrations of the test substance is used, typically in a geometric

series. A control group is also maintained.

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

Endpoint: The LC50, the concentration of the substance that is lethal to 50% of the test fish

within the 96-hour period, is calculated.

Signaling Pathways and Mechanisms of Toxicity
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The toxicity of dinotefuran and its metabolites is primarily attributed to their interaction with the

nervous system of insects. However, other mechanisms, such as the induction of oxidative

stress, also play a role.

Nicotinic Acetylcholine Receptor (nAChR) Agonism
Dinotefuran acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central

nervous system of insects. By binding to these receptors, it mimics the action of the

neurotransmitter acetylcholine (ACh), but with a much stronger and more persistent effect. This

leads to the continuous stimulation of nerve cells, resulting in hyperexcitation, paralysis, and

ultimately, the death of the insect. The selectivity of dinotefuran for insect nAChRs over

mammalian nAChRs is a key factor in its relatively low toxicity to mammals.
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Dinotefuran's agonistic action on nAChRs.

Oxidative Stress Induction
Exposure to neonicotinoids, including dinotefuran, has been shown to induce oxidative stress

in various organisms. This occurs when there is an imbalance between the production of

reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify these

reactive intermediates. The overproduction of ROS can lead to cellular damage, including lipid

peroxidation, protein oxidation, and DNA damage, ultimately contributing to the overall toxicity

of the compound.
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Neonicotinoid-induced oxidative stress pathway.

Experimental Workflow for Toxicity Assessment
The general workflow for assessing the comparative toxicity of a parent compound and its

metabolites involves a series of integrated steps, from chemical characterization to in-depth

toxicological testing.
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General workflow for comparative toxicity assessment.

Conclusion
This comparative guide illustrates that while dinotefuran and its primary metabolites, UF and

DN, exhibit low acute toxicity in mammals, their environmental and ecological impacts,

particularly on non-target invertebrates, are significant. The metabolites UF and DN have been

shown to be particularly toxic to earthworms, raising concerns about soil health in agricultural

settings. The primary mechanism of toxicity for dinotefuran is its action on nAChRs, leading to

neurotoxic effects in insects. Additionally, the induction of oxidative stress represents a

secondary pathway contributing to cellular damage.
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For researchers, scientists, and drug development professionals, this guide underscores the

importance of considering the toxicological profiles of metabolites in the overall risk

assessment of a parent compound. Further research is warranted to obtain more

comprehensive quantitative toxicity data for the metabolites UF and DN across a broader range

of species to refine environmental risk assessments and guide the development of safer and

more sustainable pest control solutions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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